molecular formula C12H15NO2 B249557 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine

Cat. No. B249557
M. Wt: 205.25 g/mol
InChI Key: LZTXVWYQTCTGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine, also known as Safrole amine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine is not fully understood. However, it has been suggested that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine may exert its biological effects by interacting with various receptors and enzymes in the body. For example, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine in lab experiments is its relatively simple synthesis method. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for various research applications. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine. One of the potential directions is the development of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine-based drugs for the treatment of various diseases. Another direction is the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine-based materials for various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine and its potential toxicity.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. Its simple synthesis method and wide range of biological activities make it a versatile compound for various research applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine can be synthesized through a multi-step reaction process, starting from safrole. The synthesis involves the reduction of safrole to isosafrole, followed by amination of isosafrole to form N-isosafrol-2-propen-1-amine. Finally, the N-isosafrol-2-propen-1-amine is converted to N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine through a simple reaction with hydrochloric acid.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In material science, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been used for the synthesis of various polymers and nanoparticles. In analytical chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been used as a reagent for the detection and quantification of various compounds.

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C12H15NO2/c1-2-5-13-9-10-3-4-11-12(8-10)15-7-6-14-11/h2-4,8,13H,1,5-7,9H2

InChI Key

LZTXVWYQTCTGLZ-UHFFFAOYSA-N

SMILES

C=CCNCC1=CC2=C(C=C1)OCCO2

Canonical SMILES

C=CCNCC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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